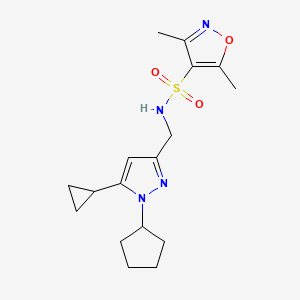

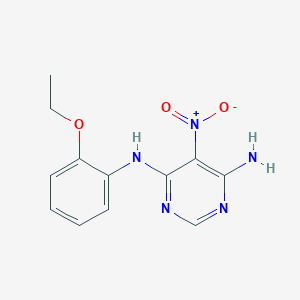

![molecular formula C8H11ClN4O B2733688 {[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride CAS No. 2097936-56-4](/img/structure/B2733688.png)

{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the molecule in 3-(1-Methyl-1H-pyrrol-2-yl)pyridine . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms. The presence of these heterocycles often contributes to the bioactivity of the compound.

Molecular Structure Analysis

The molecular structure of your compound would be characterized by the presence of the pyrrole and oxadiazole rings. These rings are likely connected by a methylene (-CH2-) bridge .Chemical Reactions Analysis

The reactivity of your compound would be influenced by the presence of the heterocycles. Pyrrole rings are aromatic and can undergo electrophilic substitution reactions. Oxadiazole rings can participate in nucleophilic substitution reactions at the carbon between the two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by the presence of the heterocycles and the amine group. For example, the compound would likely exhibit some degree of polarity due to the presence of the nitrogen and oxygen atoms .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those with a 1,2,4-oxadiazole moiety, have been extensively studied. These compounds are synthesized using various primary amines and analyzed using techniques such as X-Ray crystallography, FT-IR, UV–visible, and NMR spectroscopy. The structural analysis reveals interesting geometric parameters and potential biological activities against cancer and microbes due to specific pharmacophore sites (Titi et al., 2020).

Anticancer Evaluation

A series of compounds including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases have shown significant cytotoxicity against various human cancer cell lines. Notably, Mannich bases exhibited potent activity against gastric cancer cells, highlighting the therapeutic potential of these heterocyclic compounds in cancer treatment (Abdo & Kamel, 2015).

Optical Properties and Material Science Applications

The development of blue light-emitting polyamide and poly(amide-imide)s containing the 1,3,4-oxadiazole ring demonstrates the material science applications of these compounds. They exhibit high thermal stability and fluorescence in the blue region, making them suitable for various optical and electronic applications (Hamciuc et al., 2015).

Metabolism Studies

Research into the metabolism of related compounds, such as BMS-645737, a vascular endothelial growth factor receptor-2 antagonist, offers insights into the metabolic pathways involving both oxidation and conjugation reactions. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Johnson et al., 2008).

Enantiomer Resolution

The resolution of enantiomers of alcohols and amines after derivatization with a novel fluorescent chiral reagent highlights the importance of these compounds in stereochemical studies and the development of enantiomerically pure pharmaceuticals (Toyo’oka et al., 1994).

Antimicrobial and Insecticidal Activity

The structural modification of 1,3,4-oxadiazoles to enhance their biological activities is an ongoing area of research, with applications ranging from antimicrobial agents to potential insecticides. The synthesis of novel compounds and their evaluation against a variety of pathogens and pests contribute to the development of new therapeutic and agricultural chemicals (Liu et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O.ClH/c1-12-4-2-3-6(12)8-10-7(5-9)13-11-8;/h2-4H,5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPDJRSPBNSCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2733606.png)

![N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733610.png)

![7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2733611.png)

![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2733616.png)

![N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2733620.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid](/img/structure/B2733622.png)